molecular formula C7H10O B2930652 2-Ethynyl-2-methyloxolane CAS No. 89897-77-8

2-Ethynyl-2-methyloxolane

Cat. No.: B2930652
CAS No.: 89897-77-8
M. Wt: 110.156
InChI Key: KYPCFKQEHDJZKY-UHFFFAOYSA-N
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Description

2-Ethynyl-2-methyloxolane is a chemical compound with the molecular formula C7H10O It is a derivative of oxolane, featuring an ethynyl group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-2-methyloxolane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methyloxolane and acetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the ethynyl group to the oxolane ring.

    Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2-methyloxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted oxolane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxirane Derivatives: From oxidation reactions.

    Ethyl-substituted Oxolanes: From reduction reactions.

    Substituted Oxolanes: From substitution reactions.

Scientific Research Applications

2-Ethynyl-2-methyloxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethynyl-2-methyloxolane involves its interaction with molecular targets through its ethynyl and oxolane functional groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound without the ethynyl group, used as a solvent and in organic synthesis.

    2-Ethynyl-oxolane: Lacks the methyl group but contains the ethynyl group, used in similar applications.

Uniqueness

2-Ethynyl-2-methyloxolane is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-ethynyl-2-methyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8-7/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPCFKQEHDJZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89897-77-8
Record name 2-ethynyl-2-methyloxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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